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Compound of Interest

Compound Name: Copper(l) bromide

cat. No.: B129064

The electronic properties of cuprous bromide are primarily defined by its band structure,
particularly the characteristics of the valence and conduction bands near the center of the
Brillouin zone (I point).

General Features and Orbital Hybridization

Cuprous bromide is a direct band gap semiconductor. The valence bands are significantly
influenced by the hybridization of copper 3d and bromine 4p atomic orbitals.[1] This p-d
hybridization is a defining characteristic of cuprous halides and is crucial for an accurate
theoretical description.[1] The top of the valence band is primarily composed of Cu 3d states,
while the conduction band minimum is an orbital singlet.[1][2] Standard computational methods
like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA)
struggle to accurately predict the band gap of CuBr, often underestimating it severely due to
the incorrect handling of the semicore d electrons.[3][4] For instance, LDA calculations predict
a band gap of only 0.24 eV, whereas the experimental value is 3.08 eV.[3]

Spin-Orbit and Crystal-Field Effects

The degeneracy of the valence bands at the I point is lifted by the combined effects of the
crystal field and spin-orbit coupling.[1] The spin-orbit interaction, a relativistic effect, is
particularly significant and splits the valence band into distinct energy levels.[1][5] This splitting
has been investigated both experimentally and theoretically, and its dependence on volume
(and thus pressure) is largely influenced by changes in the p-d hybridization.[5]
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Simplified diagram of the CuBr electronic band structure at the I" point.

Quantitative Band Structure Parameters

Accurate quantitative data is essential for modeling and device design. The following tables
summarize key electronic parameters for CuBr derived from various experimental and
theoretical methods.
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Parameter Method Value (eV) Reference
Direct Band Gap (EQ) Experimental 3.08 [3]
GOWO/LDA+U ~3.1 (-vvithin 0.1 eV of 3]
experimental)
DFT (GGA, 0 V/A) 0.58 [2]
DFT (GGA, 0.1 V/A) 1.63 [2]
DFT (LDA) 0.24 [3]
DFT (GLLB-SC) 0.49 [6]
HOMO-LUMO Gap DFT (GGA, 0 V/A) 0.78 [2]

DFT (GGA, 0.1 V/A)

0.961

[2]

Table 1: Experimental and Theoretical Band Gap Values for CuBr.
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Property

Description

Reference

Valence Band Composition

Strong hybridization of Cu 3d
and Br 4p states.

[1]

Conduction Band Composition

Contributions from Cu 3p, Cu

2s, and Br 2p orbitals.

[2]

Spin-Orbit Splitting

Splits the top of the valence
band; magnitude depends on

p-d hybridization and volume.

[1]5]

Pressure Dependence

The energies of edge excitons,
and thus the band gap, show a
clear dependence on

hydrostatic pressure.

[1]

Electric Field Dependence

An external electric field can
modulate the band gap,
increasing it at lower fields and
eventually causing a
semiconductor-to-metal

transition at higher fields.

[2]

Table 2: Qualitative Electronic Properties of CuBr.

Computational and Experimental Methodologies

The complex electronic structure of CuBr, particularly the strong d-electron correlation,

necessitates advanced computational and experimental techniques for accurate

characterization.

Computational Workflow for Accurate Prediction

Standard DFT approaches fail for CuBr, but a multi-step computational process can yield

accurate results. The LDA+U method provides a better starting point for many-body

perturbation calculations like the GOWO approach, which can then reproduce experimental

values with high fidelity.[3][4]
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Computational workflow for obtaining an accurate CuBr band structure.

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure
of solids by measuring the kinetic energy and momentum of photo-emitted electrons.[7][8]

Methodology:
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Sample Preparation: A single-crystal CuBr sample with a clean, atomically flat surface is
required. The sample is mounted on a manipulator that allows for precise control over its
orientation and temperature.

Ultra-High Vacuum (UHV) Environment: The entire experiment is conducted in a UHV
chamber (pressure < 10-10 torr) to prevent surface contamination and to ensure the photo-
emitted electrons can travel to the detector without scattering off gas molecules.[7]

Photon Source: A monochromatic light source, such as a helium discharge lamp,
synchrotron beamline, or a laser, is used to illuminate the sample with photons of a known
energy (hv).[8]

Photoelectric Effect: The incident photons excite electrons within the material. If the photon
energy is greater than the material's work function (@), electrons are ejected from the
surface.[7]

Electron Analysis: A hemispherical electron energy analyzer measures the kinetic energy
(Ekin) and the emission angles (6, @) of the photoelectrons.[8]

Data Interpretation: By applying the principles of conservation of energy and momentum, the
initial binding energy (EB) and the crystal momentum parallel to the surface (k||) of the
electron inside the solid can be determined. Plotting EB versus k|| generates a direct map of
the material's electronic band structure.[8]
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A flowchart outlining the Angle-Resolved Photoemission Spectroscopy process.

Experimental Protocol: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film
properties, including optical constants (refractive index n and extinction coefficient k), from
which the band gap can be derived.[9][10]

Methodology:

e Instrument Setup: The core components include a broadband light source, a polarizer, a
sample stage, an optional compensator, an analyzer (a second polarizer), and a detector.
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Measurement: A beam of light with a known linear polarization is directed onto the CuBr
sample at an oblique angle. Upon reflection, the polarization state of the light changes from
linear to elliptical.[11]

Data Acquisition: The analyzer measures the shape of this elliptical polarization over a range
of wavelengths. This is quantified by two parameters: Psi (W), related to the amplitude ratio,
and Delta (A), related to the phase shift between the p- and s-polarized components of the
light.[9][11]

Data Modeling: Spectroscopic ellipsometry is an indirect technique.[9] The measured ¥ and
A spectra are fitted using a mathematical model that describes the sample's structure (e.g.,
substrate, CuBr film, surface roughness layer). The model uses the Fresnel equations to
calculate the expected W and A.

Parameter Extraction: By iteratively adjusting the model parameters (such as layer thickness
and the optical constants n and k), a best fit to the experimental data is achieved. The band
gap energy is then determined from the spectral dependence of the extinction coefficient (k),
which is directly related to light absorption.[12]
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Process flow for characterization via Spectroscopic Ellipsometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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